(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
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Overview
Description
5-oxopent-3-ene-1,2,5-tricarboxylic acid is a tricarboxylic acid.
Scientific Research Applications
Green Biotechnological Synthesis
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid and related compounds have applications in green biotechnological synthesis. These acids serve as new building blocks in organic synthesis, particularly in the formation of oxo- and hydroxy-carboxylic acids. Biotechnological methods allow for the production of these compounds under environmentally friendly conditions, utilizing renewable raw materials, and employing robust microorganisms. These methods are pivotal in producing enantiopure compounds for use in pharmaceutical research and total synthesis (Aurich et al., 2012).
Supramolecular Chemistry
In the field of supramolecular chemistry, these compounds form crystalline complexes with other molecules. This leads to the creation of hydrogen-bonded motifs and one-dimensional supramolecular chains, which are significant in understanding molecular interactions and developing new materials (Yadav & Görbitz, 2013).
Synthesis of Heterocycles
The compound is also used in the synthesis of various heterocycles like 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles. These compounds have potential applications in various fields, including drug development and material science (Schmidt et al., 2006).
Fluorescence and Antiproliferative Studies
Derivatives of this acid exhibit significant fluorescence properties and antiproliferative potential against certain cancer cell lines. These properties make them potential candidates for biological imaging and as antitumor agents (Fu et al., 2015).
Metal-organic Frameworks
This compound is used in constructing metal-organic frameworks (MOFs), which can act as fluorescent probes for iron ions. MOFs have diverse applications, including in sensing, catalysis, and material science (Zhao et al., 2019).
properties
Product Name |
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid |
---|---|
Molecular Formula |
C8H8O7 |
Molecular Weight |
216.14 g/mol |
IUPAC Name |
(E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid |
InChI |
InChI=1S/C8H8O7/c9-5(8(14)15)2-1-4(7(12)13)3-6(10)11/h1-2,4H,3H2,(H,10,11)(H,12,13)(H,14,15)/b2-1+ |
InChI Key |
WHGVLEMQINVDLH-OWOJBTEDSA-N |
Isomeric SMILES |
C(C(/C=C/C(=O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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